2-Bromo-3-fluorobenzenesulphonyl chloride

Organic Synthesis Palladium Catalysis Cross-Coupling

Procure 2-Bromo-3-fluorobenzenesulphonyl chloride (CAS 1065076-31-4) for orthogonal reactivity. The unique ortho-Br substituent is stable during sulfonyl chloride desulfitative arylations, then enables a subsequent Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This sequential, chemoselective reactivity is impossible with non-brominated analogs, making it essential for convergent synthesis of complex biaryls and sulfonamide libraries.

Molecular Formula C6H3BrClFO2S
Molecular Weight 273.51 g/mol
CAS No. 1065076-31-4
Cat. No. B1372118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluorobenzenesulphonyl chloride
CAS1065076-31-4
Molecular FormulaC6H3BrClFO2S
Molecular Weight273.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)F
InChIInChI=1S/C6H3BrClFO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H
InChIKeyYZXLEQLNBFIGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-fluorobenzenesulphonyl chloride (CAS 1065076-31-4): A Dual-Halogenated Sulfonyl Chloride for Orthogonal Synthesis and Procurement Considerations


2-Bromo-3-fluorobenzenesulphonyl chloride (CAS 1065076-31-4) is a functionalized benzenesulfonyl chloride derivative with the molecular formula C₆H₃BrClFO₂S and a molecular weight of 273.51 g/mol . It is a key reagent in organic synthesis, characterized by the presence of both a sulfonyl chloride (-SO₂Cl) group and two distinct halogen substituents: a bromine atom at the ortho-position and a fluorine atom at the meta-position relative to the sulfonyl chloride group . This unique substitution pattern provides orthogonal reactive handles, allowing for sequential and chemoselective functionalization in multi-step synthetic pathways. The compound is commercially available with typical purities of ≥95% to 98.8% by GC and is classified as corrosive (GHS05, H314), requiring standard safety protocols for handling .

Procurement Risks of 2-Bromo-3-fluorobenzenesulphonyl chloride: Why In-Class Analogs Cannot Substitute Without Orthogonal Reactivity Loss


Direct substitution of 2-bromo-3-fluorobenzenesulphonyl chloride with simpler analogs like 3-fluorobenzenesulfonyl chloride or 2-bromobenzenesulfonyl chloride is not a functionally equivalent procurement strategy. This is because the compound's primary value proposition lies in its orthogonal reactivity: the co-existence of the sulfonyl chloride electrophile and the aryl bromide cross-coupling handle. While class-level evidence confirms that (poly)halobenzenesulfonyl chlorides generally tolerate C-Br bonds during desulfitative arylations [1], the specific ortho-bromo substitution pattern in the target compound is essential for enabling subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) that are not possible with non-brominated analogs [1][2]. Replacing this compound with a monohalogenated or differently substituted benzenesulfonyl chloride would eliminate this orthogonal synthetic capability, thereby compromising the design of multi-step convergent syntheses and potentially reducing overall yields or necessitating additional synthetic steps.

Quantitative Differentiation of 2-Bromo-3-fluorobenzenesulphonyl chloride: Evidence-Based Selection Criteria vs. Analogs


Orthogonal Synthetic Utility: Retention of C-Br Bond Integrity in Pd-Catalyzed Desulfitative Arylation

The target compound possesses both a sulfonyl chloride and an aryl bromide group. Class-level evidence demonstrates that closely related bromobenzenesulfonyl chlorides undergo Pd-catalyzed desulfitative arylation without cleavage of the C-Br bond [1]. This chemoselectivity is a critical differentiator compared to non-brominated benzenesulfonyl chlorides (e.g., 3-fluorobenzenesulfonyl chloride), which lack a secondary cross-coupling handle. The retained aryl bromide in the target compound can subsequently participate in orthogonal palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, as demonstrated for structurally related bromo-substituted benzenesulfonyl chloride building blocks [2].

Organic Synthesis Palladium Catalysis Cross-Coupling

Enhanced Electrophilicity and Reactivity Profile in Sulfonylation Reactions Due to Electron-Withdrawing Substituents

The presence of both bromine and fluorine substituents, which are strongly electron-withdrawing, increases the electrophilicity of the sulfonyl chloride group compared to unsubstituted or less electron-deficient benzenesulfonyl chlorides. This is a class-level inference supported by the well-established principles of substituent effects on sulfonyl chloride reactivity. A study on halogen exchange in substituted benzenesulfonyl chlorides demonstrates that electron-withdrawing substituents significantly alter the reactivity profile and nucleophilic substitution order (Cl- > I- > Br-) compared to electron-donating substituents (Cl- > Br- > I-) [1]. This suggests that 2-bromo-3-fluorobenzenesulphonyl chloride, with its dual electron-withdrawing groups, will exhibit faster reaction rates with nucleophiles compared to non-halogenated or mono-halogenated analogs, offering a tangible advantage in synthetic throughput.

Nucleophilic Substitution Sulfonylation Electron-Withdrawing Groups

Commercial Purity Benchmarks: 98.8% (GC) Purity as a Procurement Quality Indicator

Vendor-sourced data indicates that 2-Bromo-3-fluorobenzenesulphonyl chloride is commercially available with a purity of 98.8% by GC (typical batch certificate of analysis value) . This compares favorably to the 95% purity specification offered for the same compound by other major suppliers . For closely related analogs such as 3-bromo-2-fluorobenzenesulfonyl chloride (CAS 1214372-19-6), purity data is often not readily available or varies significantly between vendors . The availability of a high-purity grade (≥98%) for the target compound is a direct procurement advantage, as it reduces the need for in-house purification prior to use in sensitive reactions, thereby saving time and resources.

Quality Control Chemical Purity Procurement Specification

Regioisomeric Distinction from 3-Bromo-2-fluorobenzenesulfonyl Chloride: Impact on Steric and Electronic Properties in Downstream Transformations

A critical and often overlooked differentiator is the regioisomeric arrangement of the halogen substituents. The target compound (2-bromo-3-fluoro) has the bromine atom ortho to the sulfonyl chloride, while its closest regioisomer, 3-bromo-2-fluorobenzenesulfonyl chloride (CAS 1214372-19-6) , has the bromine in the meta position. This subtle difference in substitution pattern can significantly alter the steric environment around the sulfonyl chloride group and the electronic properties of the aryl ring. In applications such as drug discovery, where a specific regioisomer is required for optimal target engagement or to avoid intellectual property conflicts, procuring the exact regioisomer is non-negotiable. Substituting one regioisomer for the other can lead to failed biological assays or patent infringement.

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Validated Application Scenarios for 2-Bromo-3-fluorobenzenesulphonyl chloride in Research and Industrial Synthesis


Modular Synthesis of (Poly)halo-Substituted Biaryls and Diarylsulfones via Orthogonal Pd-Catalyzed Reactions

This compound is optimally deployed as a bifunctional building block in the construction of complex (poly)halo-substituted biaryls and diarylsulfones. The sulfonyl chloride group can first undergo a chemoselective Pd-catalyzed desulfitative arylation with a heteroarene, a reaction for which the C-Br bond is known to be stable under the optimized conditions [1]. The resulting brominated biaryl product retains an aryl bromide handle, which can then be subjected to a subsequent, orthogonal Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Stille coupling) to install a second aryl or heteroaryl group. This sequential, one-pot-like strategy is validated by the demonstrated use of bromo-substituted benzenesulfonyl chlorides as precursors to sulfonyl fluoride boronic acids for Suzuki-Miyaura couplings [2].

Preparation of 2-Bromo-3-fluorobenzenesulfonamide Libraries for Drug Discovery and Chemical Biology

The high electrophilicity of the sulfonyl chloride group, enhanced by the electron-withdrawing bromine and fluorine substituents, makes 2-Bromo-3-fluorobenzenesulphonyl chloride an ideal reagent for the rapid and efficient synthesis of sulfonamide libraries [1]. It reacts readily with a diverse range of primary and secondary amines under mild conditions to yield the corresponding sulfonamides. The presence of the ortho-bromo substituent provides a latent synthetic handle for late-stage diversification of the sulfonamide library, for instance, through palladium-catalyzed cross-coupling reactions, enabling the exploration of chemical space beyond the initial amine coupling. This dual functionality is particularly valuable in drug discovery programs where structure-activity relationship (SAR) studies require iterative modification of both the sulfonamide nitrogen and the aryl ring.

Synthesis of Specialized Sulfonyl Fluoride Building Blocks for Chemical Biology Probes

Bromo-substituted benzenesulfonyl chlorides are established precursors for the synthesis of aryl sulfonyl fluorides, a class of electrophiles increasingly used in chemical biology as covalent probes and 'click chemistry' reagents [1]. The target compound can be converted to the corresponding 2-bromo-3-fluorobenzenesulfonyl fluoride via halogen exchange. The resulting sulfonyl fluoride retains the orthogonal aryl bromide group, which can then be used to anchor the probe to a larger molecular scaffold or a solid support via cross-coupling. This application leverages the compound's unique combination of a sulfonyl electrophile and an aryl bromide cross-coupling handle, a feature not available in simpler, non-brominated benzenesulfonyl chlorides.

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